molecular formula C9H9Br2N B1324348 6,8-Dibromo-1,2,3,4-tetrahydroquinoline CAS No. 190843-73-3

6,8-Dibromo-1,2,3,4-tetrahydroquinoline

Cat. No. B1324348
M. Wt: 290.98 g/mol
InChI Key: SNSRBNSPFBIZRO-UHFFFAOYSA-N
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Description

6,8-Dibromo-1,2,3,4-tetrahydroquinoline is a chemical compound with the molecular formula C9H9Br2N . It has an average mass of 290.983 Da and a monoisotopic mass of 288.910156 Da .


Synthesis Analysis

The synthesis of 6,8-Dibromo-1,2,3,4-tetrahydroquinoline can be achieved through Suzuki–Miyaura coupling reactions . Dichlorobis(triphenylphosphine)palladium(II)-catalyzed Suzuki–Miyaura cross-coupling of 6-bromo- and 6,8-dibromo-1,2,3,4-tetrahydroquinolines with substituted phenylboronic acids affords the corresponding 6-aryl- and 6,8-diaryl-tetrahydroquinolines and quinolines in high yields .


Molecular Structure Analysis

The molecular structure of 6,8-Dibromo-1,2,3,4-tetrahydroquinoline consists of a tetrahydroquinoline core with bromine atoms at the 6 and 8 positions .


Chemical Reactions Analysis

The chemical reactions involving 6,8-Dibromo-1,2,3,4-tetrahydroquinoline include Suzuki–Miyaura coupling reactions . These reactions involve the cross-coupling of 6,8-dibromo-1,2,3,4-tetrahydroquinolines with substituted phenylboronic acids to yield the corresponding 6-aryl- and 6,8-diaryl-tetrahydroquinolines and quinolines .


Physical And Chemical Properties Analysis

The physical and chemical properties of 6,8-Dibromo-1,2,3,4-tetrahydroquinoline include its molecular formula (C9H9Br2N), average mass (290.983 Da), and monoisotopic mass (288.910156 Da) .

Scientific Research Applications

Synthesis and Chemical Applications

6,8-Dibromo-1,2,3,4-tetrahydroquinoline plays a significant role in chemical synthesis, particularly in the creation of quinoline derivatives. Şahin et al. (2008) demonstrated its utility in the efficient synthesis of 4,6,8-tribromoquinoline and other novel trisubstituted quinoline derivatives, highlighting its versatility in chemical reactions (Şahin et al., 2008). Ökten & Çakmak (2015) also utilized 6,8-Dibromo-1,2,3,4-tetrahydroquinoline for the synthesis of novel cyano quinoline derivatives, showcasing its role in developing complex organic compounds (Ökten & Çakmak, 2015).

Anticancer Research

A notable area of research for 6,8-Dibromo-1,2,3,4-tetrahydroquinoline is in the development of anticancer agents. Ökten et al. (2013) explored the anticancer activities of its derivatives, finding significant activity against various tumor cell lines (Ökten et al., 2013). Additionally, Köprülü et al. (2021) investigated its antiproliferative and cytotoxic properties against cancer cell lines, further emphasizing its potential in cancer treatment (Köprülü et al., 2021).

Pharmaceutical Applications

In the pharmaceutical field, Jo et al. (2016) identified tetrahydroquinolines, including 6,8-Dibromo-1,2,3,4-tetrahydroquinoline, as potent inhibitors of NF-κB transcriptional activity, highlighting their potential in drug development for various diseases (Jo et al., 2016).

Green Chemistry and Computational Studies

Damera & Pagadala (2023) emphasized the importance of 1,2,3,4-tetrahydroquinoline derivatives,including 6,8-Dibromo-1,2,3,4-tetrahydroquinoline, in green chemistry. They described a novel approach for constructing multifunctionalized benzenes using environmentally friendly techniques, showcasing the compound's role in sustainable chemistry practices (Damera & Pagadala, 2023).

Catalysis and Hydrogenation

In the field of catalysis, Wang et al. (2009) and (2011) demonstrated the role of tetrahydroquinolines, including derivatives of 6,8-Dibromo-1,2,3,4-tetrahydroquinoline, in the asymmetric hydrogenation of quinolines. This process is crucial in the synthesis of biologically active compounds and pharmaceuticals (Wang et al., 2009); (Wang et al., 2011).

properties

IUPAC Name

6,8-dibromo-1,2,3,4-tetrahydroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Br2N/c10-7-4-6-2-1-3-12-9(6)8(11)5-7/h4-5,12H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNSRBNSPFBIZRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=CC(=C2)Br)Br)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,8-Dibromo-1,2,3,4-tetrahydroquinoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
33
Citations
A Sahin, O Cakmak, I Demirtas, S Okten, A Tutar - Tetrahedron, 2008 - Elsevier
The bromination reaction of 1,2,3,4-tetrahydroquinoline (7) was investigated by NBS and molecular bromine. One-pot synthesis is described for synthetically valuable 4,6,8-…
Number of citations: 70 www.sciencedirect.com
ÜM Koçyiğit, S Ökten, O Çakmak, G Burhan… - …, 2022 - Wiley Online Library
The aims of this study are to synthesize and characterize some new phenyl quinoline derivatives and to determine the activities of them and the recently prepared substituted phenyl …
S ÖKTEN, D EYİGÜN, O Cakmak - Sigma Journal of Engineering …, 2015 - dergipark.org.tr
In this study, bromination reactions of 1,2,3,4-tetrahydroquinoline by molecular bromine and aromatization reactions of brominated tetrahydroquinolines were reinvestigated. Optimal …
Number of citations: 23 dergipark.org.tr
S Ökten, O Cakmak, R Erenler… - Turkish Journal of …, 2013 - journals.tubitak.gov.tr
A short and easy route is described for 6, 8-disubstituted derivatives of quinoline and 1, 2, 3, 4-tetrahydroquinoli-ne from 6, 8-dibromoquinolines 2 and 7 by various substitution reactions…
Number of citations: 57 journals.tubitak.gov.tr
S Ökten - Journal of Chemical Research, 2019 - journals.sagepub.com
The synthesis and characterization of substituted (trifluoromethoxy, thiomethyl, and methoxy) phenyl quinolines is described. Dichlorobis(triphenylphosphine)palladium(II)-catalyzed …
Number of citations: 8 journals.sagepub.com
S Ökten, O Çakmak - Tetrahedron letters, 2015 - Elsevier
6,8-Dibromo-1,2,3,4-tetrahydroquinoline (2) and 3,6,8-tribromoquinoline (3) were converted into the corresponding cyano derivatives via copper assisted nucleophilic substitution …
Number of citations: 28 www.sciencedirect.com
E Özcan, S Ökten, T Eren - Journal of Biochemical and …, 2020 - Wiley Online Library
During the development of effective drugs for the treatment of cancer, one of the most important tasks is to identify effective drug candidates having maximum antiproliferation and …
Number of citations: 13 onlinelibrary.wiley.com
TK Köprülü, S Ökten, VE Atalay, Ş Tekin, O Çakmak - Medical Oncology, 2021 - Springer
The objective of this study is to investigate the antiproliferative and cytotoxic properties and the action mechanism of substituted quinoline and tetrahydroquinolines 3, 4, 5, 7, and 8 …
Number of citations: 10 link.springer.com
S Ökten, A Aydın, ÜM Koçyiğit, O Çakmak… - Archiv der …, 2020 - Wiley Online Library
A series of substituted quinolines was screened for their antiproliferative, cytotoxic, antibacterial activities, DNA/protein binding affinity, and anticholinergic properties by using the 3‐(4,5‐…
Number of citations: 31 onlinelibrary.wiley.com
TK Köprülü, S Ökten, Ş Tekin… - Journal of Biochemical …, 2019 - Wiley Online Library
Due to a great deal of biological activities, quinoline derivatives have drawn attention for synthesis and biological activities in the search for new anticancer drug development. In this …
Number of citations: 37 onlinelibrary.wiley.com

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